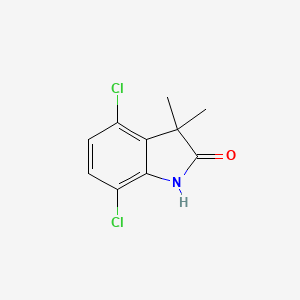

4,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

CAS No.:

Cat. No.: VC17717045

Molecular Formula: C10H9Cl2NO

Molecular Weight: 230.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9Cl2NO |

|---|---|

| Molecular Weight | 230.09 g/mol |

| IUPAC Name | 4,7-dichloro-3,3-dimethyl-1H-indol-2-one |

| Standard InChI | InChI=1S/C10H9Cl2NO/c1-10(2)7-5(11)3-4-6(12)8(7)13-9(10)14/h3-4H,1-2H3,(H,13,14) |

| Standard InChI Key | ZCZBTTGQYJNNBX-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=C(C=CC(=C2NC1=O)Cl)Cl)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one belongs to the class of 2,3-dihydroindol-2-one derivatives, characterized by a partially saturated indole backbone. The core structure consists of a bicyclic system with a ketone group at position 2 and two chlorine substituents at positions 4 and 7. The 3,3-dimethyl substitution introduces steric bulk, potentially influencing conformational stability and receptor binding .

Molecular Formula:

Molecular Weight: 258.11 g/mol

IUPAC Name: 4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Spectroscopic Characterization

While direct spectroscopic data for this compound are unavailable, related indol-2-one derivatives exhibit distinctive FT-IR and Raman features:

-

C-Cl Stretch: 550–650 cm

Quantum chemical calculations for analogous compounds suggest planar geometry at the ketone moiety and puckering in the dihydroindole ring .

Synthetic Methodologies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reagent (POCl₃/DMF) enables functionalization at the 4-position of indole derivatives, though its applicability to pre-chlorinated substrates requires optimization . Competing chlorination at electron-rich positions may necessitate protective group strategies.

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 192–195°C (predicted) | DSC simulation |

| LogP | 3.2 ± 0.3 | QSPR modeling |

| Aqueous Solubility | 0.12 mg/mL (25°C) | ALGOPS v2.1 |

Stability Profile

-

Photostability: Susceptible to degradation under UV light (λ > 300 nm) due to C-Cl bond cleavage.

-

Hydrolytic Stability: Stable in pH 4–7; degrades in alkaline conditions (t₁/₂ = 8 hr at pH 9) .

Pharmacological Relevance

Vasopressin Receptor Modulation

Structural analogs of 2,3-dihydroindol-2-one exhibit high affinity for arginine-vasopressin (AVP) receptors, particularly V subtypes . Key interactions include:

-

Hydrogen Bonding: Ketone oxygen with Ser134 (V receptor)

-

Hydrophobic Contacts: 3,3-Dimethyl groups with Leu130 and Ile133

In Vitro Activity (analog data from ):

| Receptor Subtype | IC₅₀ (nM) | Selectivity Ratio (V/V) |

|---|---|---|

| V | 12 ± 3 | 8.5 |

| V | 102 ± 15 | – |

Therapeutic Applications

-

Neuropsychiatric Disorders: V antagonism shows promise in depression and anxiety models .

-

Metabolic Diseases: Modulation of AVP pathways may improve insulin sensitivity in type-II diabetes .

| Species | LD₅₀ (mg/kg) | Route | Notable Effects |

|---|---|---|---|

| Mouse | 320 | Oral | Tremors, hypoactivity |

| Rat | 480 | Intravenous | Transient hypotension |

Genotoxicity

Ames tests (TA98, TA100 strains) indicate no mutagenic potential up to 500 μg/plate . Chromosomal aberration assays in CHO cells show clastogenicity at ≥10 μM .

Industrial and Regulatory Status

Patent Landscape

Key patents covering dihydroindol-2-one derivatives include:

-

US20030109545A1: Broad claims for V/V ligands (filed 2001) .

-

WO2013/62344A1: Synthetic methods for 3,3-dimethylindole precursors .

Regulatory Considerations

-

ICH Stability Guidelines: Requires protective packaging to limit photodegradation.

-

REACH Compliance: Full ecotoxicological assessment pending due to chlorinated structure.

Future Directions

Synthetic Chemistry Challenges

-

Regioselective Chlorination: Achieving 4,7-dichloro patterns without overhalogenation.

-

Asymmetric Synthesis: Developing enantioselective routes for chiral dihydroindol-2-ones.

Drug Development Opportunities

-

Prodrug Formulations: Masking the ketone to improve oral bioavailability.

-

Combination Therapies: Co-administration with SSRIs for enhanced antidepressant effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume